Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)-
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Overview
Description
Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)-, is a derivative of the pyrimidine family of molecules, which are a class of heterocyclic aromatic compounds that contain four nitrogen atoms in a six-membered ring. Pyrimidines are important in biochemistry and have been studied extensively for their medicinal properties. This particular pyrimidine is of interest due to its potential use in the synthesis of various pharmaceuticals and its ability to interact with enzymes and other proteins in the body.
Scientific Research Applications
Synthesis and Chemical Properties
Pyrimidine derivatives are synthesized using various chemical reactions that offer a wide range of applications due to their unique structural features. For instance, the synthesis of novel 6-substituted pyrimidines and pyrimido[5,4-d]pyrimidines from specific precursors highlights the versatility of pyrimidine chemistry in creating compounds with potential utility in medicinal chemistry and material science (Al‐Azmi, 2005). Another study focused on the structural parameters and nonlinear optical properties of thiopyrimidine derivatives, suggesting their applicability in nonlinear optics and electronic materials due to their promising electronic and optical properties (Hussain et al., 2020).
Biological Activities
Pyrimidine derivatives exhibit a range of biological activities, including antiviral, antimicrobial, and potential therapeutic applications. For example, certain 5-substituted 2,4-diaminopyrimidine derivatives have demonstrated marked inhibition of retrovirus replication, showing potential as antiretroviral agents with applications in treating viral infections (Hocková et al., 2003). Additionally, pyrimidine compounds have been explored for their anti-inflammatory and analgesic properties, further emphasizing their medicinal chemistry applications (Muralidharan et al., 2019).
Mechanism of Action
properties
IUPAC Name |
4-ethoxy-6-methyl-2-propan-2-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-5-13-9-6-8(4)11-10(12-9)7(2)3/h6-7H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEYDGYNWKBIEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223118 |
Source
|
Record name | Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72799-31-6 |
Source
|
Record name | Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072799316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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